DL-Adrenaline

Vue d'ensemble

Description

DL-Adrenaline, also known as dl-Epinephrine, is a hormone and a neurotransmitter secreted by the medulla of the adrenal glands . It is used in medicine chiefly as a stimulant in cardiac arrest, as a vasoconstrictor in shock, and as a bronchodilator and antispasmodic in bronchial conditions .

Synthesis Analysis

The synthesis of DL-Adrenaline involves a series of enzyme steps leading to the conversion of cholesterol to aldosterone . A deficiency of HIF (hypoxia inducible factors) prolyl hydroxylase domain protein-2 (PHD2) in the adrenal medulla of mice results in HIF2α-mediated reduction in phenylethanolamine N-methyltransferase (PNMT) expression, and consequent reduction in epinephrine synthesis .

Molecular Structure Analysis

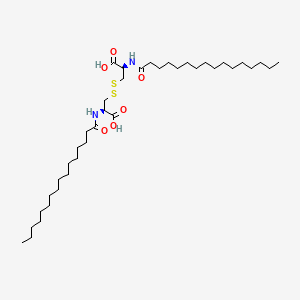

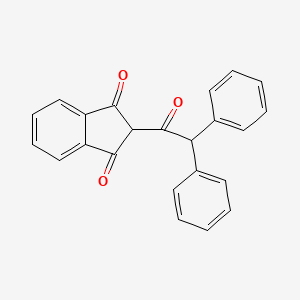

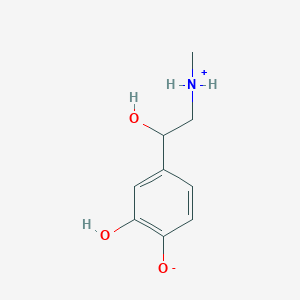

The molecular formula of DL-Adrenaline is C9H13NO3, and its molecular weight is 183.2 .

Chemical Reactions Analysis

DL-Adrenaline is a hormone and a neurotransmitter secreted by the medulla of the adrenal glands . It is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen .

Physical And Chemical Properties Analysis

DL-Adrenaline is a solid at 20 degrees Celsius and should be stored at a temperature between 0-10°C . It is heat sensitive . .

Applications De Recherche Scientifique

Adrenaline and Noradrenaline Adrenaline and noradrenaline are important catecholamines of the biological system, responsible for the regulation of major functions of the body via their action on the brain . Noradrenaline is the chief neurotransmitter of the sympathetic nervous system, whereas adrenaline is an important metabolic hormone, known to play a vital role in the cardiovascular system and a mediator of the fight-or-flight response .

These catecholamines act in the system through the membrane-bound GPCRs, adrenergic receptors (ARs). Two major classes of ARs, α-ARs and β-ARs, facilitate a number of functions at central and peripheral sites . There are two subtypes of α-ARs (α1-AR and α2-AR), whereas three different subtypes of β-ARs have been identified—β1-AR, β2-AR, and β3-AR .

Based on their role, different AR modulators have been introduced clinically for their therapeutic application . The pharmacology of these catecholamines through their action on different ARs within the biosystem and the modulators of ARs towards the treatment of potentially life-threatening conditions is a significant area of research .

-

Metabolomics Approach in Adrenal Research

- Field : Endocrinology and Metabolomics

- Application : Adrenaline and its metabolites have implications in a spectrum of tissue functions and disease. Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues or organisms, has significantly expanded our understanding of physiological and pathological processes underpinning endocrine and endocrine-related disease .

- Methods : Techniques include in situ metabolomics by mass spectrometry imaging, steroid metabolomics by gas and liquid chromatography–mass spectrometry, energy pathway metabologenomics by liquid chromatography–mass spectrometry-based metabolomics of Krebs cycle intermediates, and cellular reprogramming to generate functional steroidogenic cells and hence to modulate the steroid metabolome .

- Results : These techniques provide tremendous opportunities to manage neoplastic and non-neoplastic disease of the adrenal glands in the era of precision medicine .

-

Pharmacology of Adrenaline and Noradrenaline

- Field : Pharmacology

- Application : Adrenaline and noradrenaline are important catecholamines of the biological system, responsible for the regulation of major functions of the body via their action on the brain. They act in the system through the membrane-bound GPCRs, adrenergic receptors (ARs). Different AR modulators have been introduced clinically for their therapeutic application .

- Methods : The pharmacology of these catecholamines is studied through their action on different ARs within the biosystem and the modulators of ARs towards the treatment of potentially life-threatening conditions .

- Results : This research has led to the development of various therapeutic applications .

-

Adrenal Failure Diagnosis

- Field : Endocrinology

- Application : Adrenaline is used in the diagnosis of adrenal insufficiency (AI), a condition where the adrenal glands do not produce adequate amounts of steroid hormones. A prompt and timely clinical diagnosis is crucial for the optimal management of patients as the delay can lead to adrenal crisis during periods of stress, a condition associated with high morbidity and mortality .

- Methods : The diagnosis of AI often involves blood tests, imaging tests, and stimulation tests that measure the levels of adrenaline and other hormones in the body .

- Results : These diagnostic methods help in the timely detection and management of AI, thereby preventing potential adrenal crises .

-

Deep Learning in Drug Discovery

- Field : Pharmacoinformatics

- Application : Adrenaline, along with other biological data, is used in deep learning (DL)-based approaches for drug discovery. These approaches help in accurate identifications of patterns and models which can be used to identify therapeutically active molecules .

- Methods : DL technologies are used in all stages of drug development, including drug–target interactions (DTIs), drug sensitivity and responsiveness, and drug-side effect predictions .

- Results : These DL-based approaches significantly shorten the time and cost of developing new drugs .

-

Adrenoceptors and Signal Transduction in Neurons

- Field : Neurobiology

- Application : Adrenaline plays a crucial role in adrenoceptor signaling in neurons. This signaling is important for various brain functions and understanding it can help in the development of treatments for neurological disorders .

- Methods : This field of research involves studying receptor-associated proteins, receptor dimerization, subcellular trafficking, and using fluorescence optical methods for studying the kinetics of adrenergic signaling .

- Results : This research has led to a better understanding of how adrenaline and its receptors function in the nervous system .

Safety And Hazards

Propriétés

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858965 | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Epinephrine is a non-selective agonist at α- and β-adrenergic receptors, which are all G-protein-coupled receptors. The main therapeutic effect of epinephrine arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production. Epinephrine causes smooth muscle relaxation on various tissues, including bronchial smooth muscles. As a result, epinephrine serves to alleviate bronchospasm, wheezing and tightness of chest that may occur during asthmatic attacks. Via its relaxer effects on the smooth muscle of the stomach, intestine, uterus and urinary bladder, epinephrine may also alleviate pruritus, urticaria, and angioedema and may relieve gastrointestinal and genitourinary symptoms associated with anaphylaxis. Epinephrine also acts on the α-adrenergic receptors on vascular smooth muscles, particularly in the skin and splanchnic vascular beds, to cause constriction. Epinephrine is thought to reduce capillary leakage by constricting precapillary arterioles, reducing hydrostatic pressure and consequently bronchial mucosal edema. | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

DL-Adrenaline | |

CAS RN |

329-65-7 | |

| Record name | (±)-Adrenaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racepinephrine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxidized-adrenal-ferredoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.